![molecular formula C26H23ClFN3O2 B2532005 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 915189-19-4](/img/structure/B2532005.png)
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and chlorophenoxy and fluorobenzyl groups. These groups suggest that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole ring, followed by the introduction of the chlorophenoxy and fluorobenzyl groups. The final step would likely be the formation of the pyrrolidinone ring. However, without specific synthetic procedures, this is just a speculation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings would provide rigidity to the structure, while the chlorophenoxy and fluorobenzyl groups could be involved in various interactions depending on the environment.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidinone rings are relatively stable, but could potentially be modified under certain conditions. The chlorophenoxy and fluorobenzyl groups could also participate in reactions, particularly if strong nucleophiles or bases are present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and stability.科学的研究の応用
Molecular Structure and Properties
The molecular structure and properties of compounds related to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one have been a subject of study to understand their interactions and stability. For instance, the study by Kumar et al. (2016) focuses on the T-shaped molecular structure of a benzimidazole derivative, highlighting the angles between the benzene and imidazole ring systems, and detailing the crystal stacking interactions facilitated by π–π interactions Kumar et al., 2016.
Synthesis and Reactivity
Research into the synthesis and reactivity of benzimidazole derivatives, including those related to the compound , reveals a variety of synthetic pathways and potential for nucleophilic substitution reactions. Sparke et al. (2010) report on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrating the selectivity and efficiency of the synthesis process, which may offer insights into the synthesis of similar compounds Sparke et al., 2010.
Catalytic Applications
The catalytic applications of related compounds are explored through their use in various chemical reactions. For example, Doğan Ulu et al. (2017) discuss the synthesis of benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes, which have been tested for their catalytic activity in the alkylation of cyclic amines with alcohols, showing excellent activity Doğan Ulu et al., 2017.
Biological Evaluation and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications is a significant area of research for benzimidazole derivatives. The study on novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives by Gupta et al. (2020) as potential anti-Alzheimer's agents exemplifies the ongoing research into the medicinal potential of these compounds. The synthesis and pharmacological investigations of these derivatives aim to find new treatments for Alzheimer's disease, indicating the broader relevance of benzimidazole derivatives in therapeutic contexts Gupta et al., 2020.
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to say exactly how dangerous this compound could be, but standard safety measures should always be followed when handling chemical substances.
将来の方向性
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug or other useful product.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific studies would be needed.
特性
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2/c27-20-7-11-22(12-8-20)33-14-13-31-24-4-2-1-3-23(24)29-26(31)19-15-25(32)30(17-19)16-18-5-9-21(28)10-6-18/h1-12,19H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCGKEUGZMEAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2531922.png)
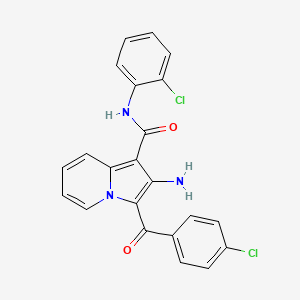
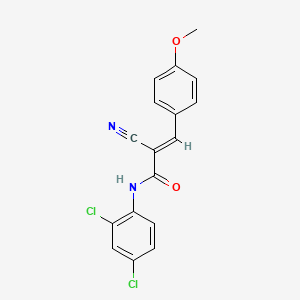
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2531928.png)
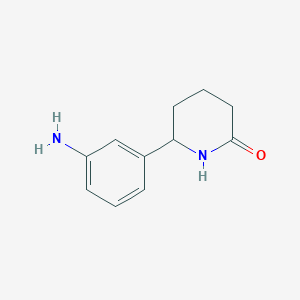
![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)
![N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2531937.png)
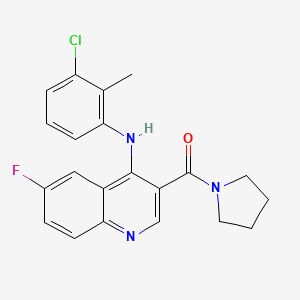
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)
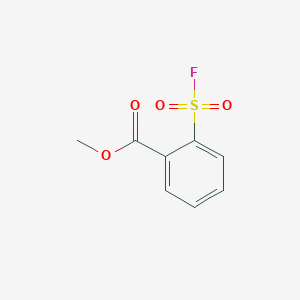
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)